molecular formula C12H10ClN3O2 B14477350 7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol CAS No. 65650-27-3

7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol

Cat. No.: B14477350
CAS No.: 65650-27-3
M. Wt: 263.68 g/mol
InChI Key: SVJQTTVRTUNRTE-UHFFFAOYSA-N
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Description

7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol is a heterocyclic compound that features a unique fusion of pyridazine and oxadiazine rings. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with phenylhydrazine, followed by cyclization with an appropriate oxadiazine precursor . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties and applications .

Mechanism of Action

The mechanism of action of 7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microbial or cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol is unique due to its specific fusion of pyridazine and oxadiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

65650-27-3

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

7-chloro-3-phenyl-4H-pyridazino[6,1-c][1,2,4]oxadiazin-3-ol

InChI

InChI=1S/C12H10ClN3O2/c13-10-6-7-11-15-18-12(17,8-16(11)14-10)9-4-2-1-3-5-9/h1-7,17H,8H2

InChI Key

SVJQTTVRTUNRTE-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C2N1N=C(C=C2)Cl)(C3=CC=CC=C3)O

Origin of Product

United States

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